molecular formula C10H8BrN3 B14852718 5-Bromo-6-phenylpyrazin-2-amine

5-Bromo-6-phenylpyrazin-2-amine

Cat. No.: B14852718
M. Wt: 250.09 g/mol
InChI Key: KSLJFTIIOVZSHW-UHFFFAOYSA-N
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Description

5-Bromo-6-phenylpyrazin-2-amine is an organic compound with the molecular formula C10H8BrN3. It belongs to the class of pyrazine derivatives, which are known for their diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by a bromine atom at the 5th position and a phenyl group at the 6th position of the pyrazine ring, making it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-phenylpyrazin-2-amine typically involves the bromination of 6-phenylpyrazin-2-amine. One common method is to dissolve 6-phenylpyrazin-2-amine in dimethylformamide (DMF) and add N-bromosuccinimide (NBS) at 0°C under a nitrogen atmosphere . This reaction yields this compound with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-phenylpyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substituted Pyrazines: Various substituted pyrazines can be synthesized through substitution reactions.

    Amides and Esters: Condensation reactions yield amides and esters with different functional groups.

Scientific Research Applications

5-Bromo-6-phenylpyrazin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-6-phenylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structural modifications. The exact molecular targets and pathways vary based on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-phenylpyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in research and industrial applications.

Properties

IUPAC Name

5-bromo-6-phenylpyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3/c11-10-9(14-8(12)6-13-10)7-4-2-1-3-5-7/h1-6H,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLJFTIIOVZSHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CN=C2Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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